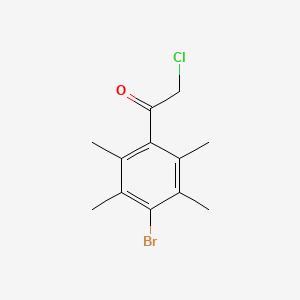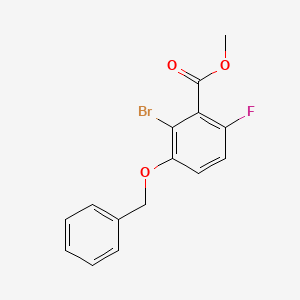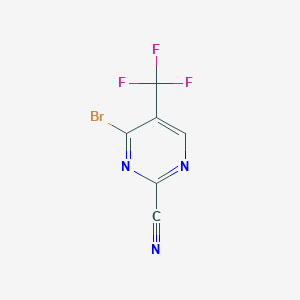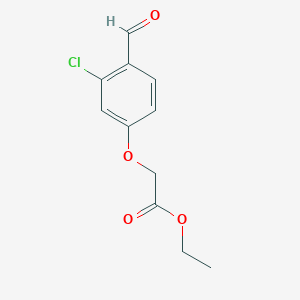
Ethyl 2-(3-chloro-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloro-4-formylphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with a chloro and formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-4-formylphenoxy)acetate typically involves the reaction of 3-chloro-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-chloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(3-chloro-4-carboxyphenoxy)acetate.
Reduction: 2-(3-chloro-4-hydroxyphenoxy)acetate.
Substitution: 2-(3-amino-4-formylphenoxy)acetate or 2-(3-thiol-4-formylphenoxy)acetate.
Applications De Recherche Scientifique
Ethyl 2-(3-chloro-4-formylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-chloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-chloro-4-formylphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chloro-2-formylphenoxy)acetate: Similar structure but with different substitution pattern.
Ethyl 2-(3-bromo-4-formylphenoxy)acetate: Bromine instead of chlorine, leading to different reactivity.
Ethyl 2-(3-chloro-4-methoxyphenoxy)acetate: Methoxy group instead of formyl, affecting its chemical properties.
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
ethyl 2-(3-chloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-9-4-3-8(6-13)10(12)5-9/h3-6H,2,7H2,1H3 |
Clé InChI |
JJSFXCGCHUACHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


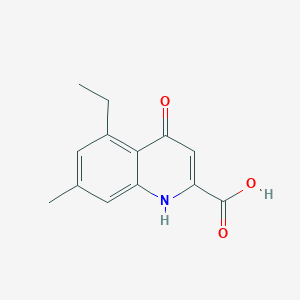
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)

![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)


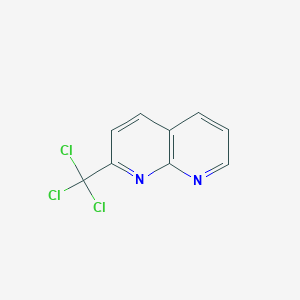

![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
